molecular formula C10H11NO4 B8650613 1,2,5,6,7,8-Hexahydro-4-hydroxy-2-oxoquinoline-3-carboxylic acid

1,2,5,6,7,8-Hexahydro-4-hydroxy-2-oxoquinoline-3-carboxylic acid

Cat. No. B8650613
M. Wt: 209.20 g/mol
InChI Key: FDIGYYZRHHQOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648516

Procedure details

Using the general method of Example 1 Part E, a mixture of methyl 1,2,5,6,7,8-hexahydro-4-hydroxy-2-oxoquinoline-3-carboxylate and 1,2,5,6,7,8-hexahydro-4-hydroxy-2-oxoquinoline-3-carboxylic acid (1.92 g total) was hydrolyzed and decarboxylated to provide 1.38 g of 5,6,7,8-tetrahydro-4-hydroxy-2(1H)-quinolinone as a white solid, m.p. >300° C.

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[NH:5][C:4](=[O:12])[C:3]=1C(OC)=O.OC1C2CCCCC=2NC(=O)C=1C(O)=O>>[OH:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[NH:5][C:4](=[O:12])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(NC=2CCCCC12)=O)C(=O)OC
Name
Quantity
1.92 g
Type
reactant
Smiles
OC1=C(C(NC=2CCCCC12)=O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(NC=2CCCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.